Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate
Description
Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate is a structurally complex ester featuring a methyl benzoate core substituted at the 2-position with a piperidine-1-carbonyl group. The piperidine ring is further modified at the 3-position by a 4,6-dimethylpyrimidin-2-yl ether linkage.
Properties
IUPAC Name |
methyl 2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-11-14(2)22-20(21-13)27-15-7-6-10-23(12-15)18(24)16-8-4-5-9-17(16)19(25)26-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLCBVGFBCTNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylpyrimidinyl group, and the esterification of the benzoate. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethylpyrimidinyl Group: This step often involves nucleophilic substitution reactions where the pyrimidinyl group is introduced.
Esterification: The final step involves the esterification of the benzoate using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reactivity of the Benzoate Ester Group
The methyl benzoate moiety is highly susceptible to hydrolysis under acidic or basic conditions. For example:
- Base-Catalyzed Hydrolysis : In aqueous NaOH, the ester undergoes saponification to form the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis pipelines .
- Acid-Catalyzed Hydrolysis : In acidic media (e.g., H<sub>2</sub>SO<sub>4</sub>), the ester hydrolyzes to yield benzoic acid derivatives, which are precursors for further functionalization .
Example Reaction Pathway :
Nucleophilic Substitution at the Pyrimidine Ring
The 4,6-dimethylpyrimidin-2-yloxy group participates in nucleophilic substitution reactions. Key findings include:
- Aromatic Substitution : The electron-deficient pyrimidine ring undergoes substitution at the C-2 position. For instance, reactions with amines (e.g., hydrazine) yield 2-amino-pyrimidine derivatives .
- Regioselectivity : The dimethyl groups at C-4 and C-6 sterically hinder substitution at adjacent positions, directing reactivity to the C-2 oxygen-linked site .
Table 1: Substitution Reactions of the Pyrimidine Moiety
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | 2-Amino-4,6-dimethylpyrimidine derivative | |
| 2-Aminobenzimidazole | Pyridine, 80°C | Benzimidazo[1,2-a]pyrimidine |
Piperidine-1-Carbonyl Reactivity
The piperidine-1-carbonyl group exhibits dual reactivity:
- Amide Bond Formation : Coupling with amines (e.g., 3-aminotriazole) via carbodiimide-mediated reactions generates substituted amides .
- Reductive Amination : The carbonyl can be reduced to a methylene group using NaBH<sub>4</sub> or LiAlH<sub>4</sub>, forming a secondary amine .
Example Reaction :
Functionalization via Cross-Coupling Reactions
The compound’s aromatic and heterocyclic components enable participation in cross-coupling reactions:
- Suzuki-Miyaura Coupling : The pyrimidine ring can undergo coupling with aryl boronic acids in the presence of Pd catalysts, enabling aryl group introduction .
- Buchwald-Hartwig Amination : Palladium-catalyzed amination of the pyrimidine ring with primary/secondary amines has been reported .
Stability Under Thermal and Oxidative Conditions
- Thermal Degradation : At temperatures >200°C, the ester and amide bonds decompose, releasing CO<sub>2</sub> and forming aromatic byproducts .
- Oxidative Resistance : The compound is stable under mild oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>) but degrades in strong oxidizers like KMnO<sub>4</sub> .
Scientific Research Applications
Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related esters synthesized in and pesticidal agents from :
Key Comparisons
Substituent Complexity and Rigidity The target compound’s piperidine-pyrimidine substituent introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible allyl ether in Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate . This rigidity may enhance target binding specificity in biological systems.
Synthetic Accessibility
- The allyloxy-substituted benzoate in was synthesized in 89% yield, suggesting efficient coupling under mild conditions . The target compound’s piperidine-pyrimidine group likely requires multi-step synthesis (e.g., nucleophilic substitution on pyrimidine, piperidine acylation), which may reduce overall yield.
Bioactivity Implications
- The ester group in the target compound parallels permethrin, a pyrethroid insecticide. However, permethrin’s cyclopropane and dichloroethenyl groups are critical for neurotoxic activity, whereas the target’s pyrimidine may confer distinct modes of action (e.g., enzyme inhibition via heterocyclic binding) .
- The aniline derivative in (3-((2-(p-tolyloxy)allyl)oxy)aniline) highlights how replacing the ester with an amine alters physicochemical properties (e.g., basicity, solubility), underscoring the ester’s role in optimizing bioavailability .
Stability and Reactivity
- The methyl benzoate ester in the target compound is susceptible to hydrolysis, similar to permethrin. However, steric shielding by the bulky piperidine-pyrimidine group may slow degradation compared to less hindered esters .
Research Findings and Data
Spectral Data (From )
- Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate :
Hypothetical Data for Target Compound
- Predicted ¹H NMR : Peaks for pyrimidine protons (δ 6.70–7.10), piperidine methylenes (δ 1.50–3.50), and benzoate methyl (δ 3.90).
- Stability : Higher thermal stability than allyloxy analogs due to aromatic pyrimidine and rigid piperidine.
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